molecular formula C21H21NO5 B12663754 Chelidonine, 13-methyl-, (14beta)- CAS No. 51151-82-7

Chelidonine, 13-methyl-, (14beta)-

Cat. No.: B12663754
CAS No.: 51151-82-7
M. Wt: 367.4 g/mol
InChI Key: IQUGPRHKZNCHGC-JBACZVJFSA-N
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Description

Isocorynoline is a naturally occurring alkaloid found in various plant species, particularly in the Papaveraceae family. It is a member of the aporphine alkaloids, which are known for their diverse biological activities. Isocorynoline has been studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isocorynoline can be synthesized through several methods. One common approach involves the biogenetic route from protoberberine alkaloid, corysamine. This method includes multiple steps, such as cyclization and demethylation reactions .

Industrial Production Methods

Industrial production of isocorynoline typically involves extraction from natural sources, such as plants in the Papaveraceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity isocorynoline .

Chemical Reactions Analysis

Types of Reactions

Isocorynoline undergoes various chemical reactions, including:

    Oxidation: Isocorynoline can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert isocorynoline to its dihydro derivatives.

    Substitution: Isocorynoline can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

Scientific Research Applications

Isocorynoline has a wide range of applications in scientific research:

Mechanism of Action

Isocorynoline exerts its effects through various molecular targets and pathways. It has been shown to inhibit the 5-HT2A receptor-mediated current response, which is involved in neurotransmission. Additionally, isocorynoline exhibits anti-cancer effects by inhibiting the epithelial-mesenchymal transition (EMT) in cancer cells, thereby preventing metastasis .

Comparison with Similar Compounds

Isocorynoline is unique among similar compounds due to its specific biological activities and molecular targets. Some similar compounds include:

Isocorynoline stands out due to its potent anti-cancer and neuroprotective effects, making it a valuable compound for further research and development.

Properties

CAS No.

51151-82-7

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(1S,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol

InChI

InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20-,21-/m0/s1

InChI Key

IQUGPRHKZNCHGC-JBACZVJFSA-N

Isomeric SMILES

C[C@]12[C@H](CC3=CC4=C(C=C3[C@@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O

Canonical SMILES

CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O

Origin of Product

United States

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